N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-20-15-6-4-13(10-16(15)21(2)25(20,23)24)19-17(22)12-3-5-14-11(9-12)7-8-18-14/h3-10,18H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEPURQLCLXDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC=C4)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H16N6O3S
- Molecular Weight : 384.4 g/mol
- CAS Number : 2034544-18-6
The structural features of this compound include a benzo[c][1,2,5]thiadiazole moiety and an indole group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
-
Cytotoxicity Studies :
- The compound exhibits notable cytotoxic effects against several cancer cell lines. In particular, it has shown efficacy against pancreatic ductal adenocarcinoma (PDAC) cells such as SUIT-2 and Capan-1.
- IC50 values for related compounds in these studies ranged from 5.11 to 10.8 µM , indicating significant antiproliferative activity .
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies
Several studies have demonstrated the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 9c | SUIT-2 | 5.5 | Significant growth inhibition observed |
| 9e | Panc-1 | 10.26 | More active in Panc-1 cells |
| 9n | Capan-1 | 10.49 | Sensitive response noted |
These findings suggest that modifications to the chemical structure can enhance biological activity and selectivity towards different cancer types.
Additional Biological Activities
Beyond anticancer effects, compounds with similar structures have also demonstrated:
- Antimicrobial Properties : Exhibiting activity against various bacterial strains.
- Anti-inflammatory Effects : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The table below compares the target compound with structurally related molecules from the evidence, focusing on core heterocycles, substituents, and synthetic approaches:
Key Structural and Functional Differences
Core Heterocycles: The target compound’s benzothiadiazine dioxide core (a bicyclic sulfonamide) differs from imidazothiazoles () and 1,3,4-thiadiazoles () in electronic properties. The sulfonyl groups increase hydrophilicity and hydrogen-bond acceptor capacity compared to non-sulfonylated analogs . Benzothiazine dioxides (e.g., ’s compound 7) share the sulfonamide motif but differ in ring fusion (benzo[c] vs. benzo[e]) and substituents (dimethylamino vs. indole-carboxamide), which alter steric and electronic profiles .
Substituent Effects: The indole-5-carboxamide group in the target compound contrasts with ’s dihydrobenzofuran-methyl group. Indole’s planar aromaticity may enhance binding to hydrophobic enzyme pockets, whereas dihydrobenzofuran introduces conformational flexibility .
Synthetic Routes :
- Carboxamide coupling (common in and inferred for the target compound) relies on activating carboxylic acids (e.g., via CDI or HATU) for amine reactions. In contrast, uses cyclization with CS₂ and KOH, which is specific to thiadiazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
